Methylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3O3P-2 |
|---|---|
Molecular Weight |
94.006 g/mol |
IUPAC Name |
methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-2 |
InChI Key |
YACKEPLHDIMKIO-UHFFFAOYSA-L |
SMILES |
CP(=O)([O-])[O-] |
Canonical SMILES |
CP(=O)([O-])[O-] |
Synonyms |
aluminum methylphosphonate dihydrogen methylphosphonate methylphosphonate methylphosphonic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methylphosphonate
Classical and Contemporary Synthesis Routes for Methylphosphonic Acid and its Esters
The synthesis of methylphosphonic acid and its corresponding esters can be achieved through a variety of chemical reactions. These methods range from classical, well-established procedures to more modern catalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.
Michaelis-Arbuzov Rearrangement and Analogous Phosphite-Based Alkylation Reactions
The Michaelis-Arbuzov reaction stands as a cornerstone in the formation of carbon-phosphorus (C-P) bonds, representing a widely utilized method for synthesizing phosphonic esters. mdpi.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com In the context of methylphosphonate synthesis, this involves reacting a trialkyl phosphite with a methylating agent. The classical mechanism proceeds via an SN2 reaction where the phosphorus atom of the phosphite attacks the alkyl halide, forming a quasiphosphonium intermediate. mdpi.com This intermediate then undergoes a second SN2 reaction, where the halide anion attacks one of the alkyl groups on the phosphorus, resulting in the formation of a dialkyl alkylphosphonate and a new alkyl halide. mdpi.com
For the synthesis of dimethyl this compound, trimethyl phosphite can be reacted with methyl iodide. nih.gov This reaction is often conducted in a solvent like toluene (B28343) under reflux conditions for several hours. nih.gov However, this classical approach can have an atom economy of around 47% and produces a stoichiometric amount of methyl iodide as a byproduct. nih.gov To enhance the efficiency of the Michaelis-Arbuzov reaction, several modifications have been developed. The use of microwave irradiation can significantly reduce reaction times to mere minutes and eliminate the need for a solvent, although the atom economy may remain similar. nih.gov
Catalytic amounts of various reagents can also improve the reaction. For instance, using a catalytic quantity (e.g., 5%) of trimethylsilyl (B98337) bromide (TMS-Br) with trimethyl phosphite at elevated temperatures can yield dimethyl this compound in high yields (e.g., 91%) and significantly improve the atom economy to around 94%. nih.gov Other catalysts, such as iodine or Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), have also been successfully employed to facilitate the Arbuzov rearrangement with high yields. nih.gov Beyond methyl iodide, other methylating agents like methyl bromide, dimethyl sulfate, and methyl alkylbenzenesulfonates can also be used in the Michaelis-Arbuzov reaction with trimethyl phosphite to produce dimethyl this compound. google.com The reaction rate and conversion are directly influenced by the reaction temperature; using pressure to increase the boiling point of trimethyl phosphite can shorten reaction times and improve conversion rates. google.com
Table 1: Comparison of Michaelis-Arbuzov Reaction Conditions for Dimethyl this compound Synthesis
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Atom Economy | Reference |
| Trimethyl phosphite, Methyl iodide | Toluene, Reflux | ~6 hours | - | ~47% | nih.gov |
| Trimethyl phosphite, Methyl iodide | Microwave irradiation (solvent-free) | 5 minutes | 95% | ~47% | nih.gov |
| Trimethyl phosphite | 5% Trimethylsilyl bromide, 100 °C | 3 hours | 91% | ~94% | nih.gov |
| Trimethyl phosphite | 0.1 mol% Iodine, Reflux | 24 hours | 99% | - | nih.gov |
| Trimethyl phosphite | 5 mol% TMSOTf, Chloroform, 60 °C | 18 hours | 98% | - | nih.gov |
Advanced Catalytic Approaches in C-P Bond Formation for this compound Synthesis
Modern synthetic chemistry has seen the emergence of advanced catalytic systems for the formation of C-P bonds, offering alternatives to classical methods. Transition-metal-catalyzed cross-coupling reactions are a prominent example, with metals like palladium, copper, nickel, and rhodium being employed to facilitate the phosphination of various substrates. researchgate.net These methods are crucial for synthesizing a diverse array of organophosphorus compounds. researchgate.net
For instance, copper-catalyzed reactions have shown promise. The reaction of terminal alkynes with dialkyl phosphites in the presence of a catalytic amount of copper(I) oxide (Cu₂O) can produce alkynylphosphonates in good yields under mild, aerobic conditions. organic-chemistry.org While not a direct synthesis of this compound, this illustrates the potential of copper catalysis in C-P bond formation. Another approach involves the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with H-phosphonate diesters, which provides an efficient route to benzylphosphonate diesters. organic-chemistry.org
Furthermore, the development of catalytic, enantioselective methods for creating P-stereogenic centers is a significant area of research. researchgate.net These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the synthesis of enantiomerically enriched phosphonates. For example, bifunctional iminophosphorane catalysts have been used for the enantioselective nucleophilic desymmetrization of prochiral P(V) precursors, allowing for the synthesis of a wide range of C-, N-, O-, and S-substituted P(V) compounds. researchgate.net While these advanced methods are broadly applicable to organophosphorus chemistry, their specific application to the direct synthesis of simple methylphosphonates is an area of ongoing development. The focus is often on creating more complex and functionally diverse phosphonate (B1237965) derivatives.
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The phosphorus atom in a this compound ester can be a stereocenter, leading to the existence of enantiomers. The synthesis of stereochemically pure this compound derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. oup.com
Several strategies have been developed to achieve stereoselective synthesis. One approach involves the use of chiral auxiliaries. For example, proline-derived phosphonamidites have been used as monomeric building blocks for the synthesis of oligodeoxynucleotide methylphosphonates with defined stereochemistry. nih.gov This method can achieve an asymmetric induction of up to 5:1 for the Rp and Sp diastereomers. nih.gov Another strategy employs chiral catalysts. Tridentate Schiff base Al(III) complexes have been used to catalyze the asymmetric addition of dimethylphosphite (B8804443) to aldehydes, producing optically active α-hydroxyalkylphosphonates with excellent enantioselectivity (95-99% ee). nih.gov These can then be further derivatized. nih.gov
Biocatalysis offers an alternative route to enantiomerically pure phosphonates. For example, the yeast Rhodotorula mucilaginosa has been used for the enantioselective resolution of racemic mixtures of aminophosphonate derivatives, yielding pure enantiomers. frontiersin.org This method involves the deamination of one enantiomer, allowing for the isolation of the other. frontiersin.org
The synthesis of P-chiral this compound oligonucleotides has also been achieved through stereospecific methods. One novel approach utilizes a phosphorus(V) scaffold derived from trans-limonene oxide, which allows for the sequential and stereospecific addition of nucleophiles to create enantiopure C-P building blocks. The order of nucleophile addition dictates the absolute stereochemistry of the final product.
Synthesis of Substituted Methylphosphonates and Related Organophosphorus Compounds
The synthesis of substituted methylphosphonates allows for the introduction of various functional groups, leading to a wide range of chemical properties and applications. A common strategy involves the reaction of a pre-functionalized starting material. For example, O,O-dialkyl 1-(3-trifluoromethylphenoxyacetoxy)-1-substituted methylphosphonates have been synthesized by condensing O,O-dialkyl 1-hydroxyalkylphosphonates with 3-trifluoromethylphenoxyacetyl chloride. jst.go.jp
Another approach is the Pudovik reaction, which involves the addition of a P-H bond across a C=N double bond. This has been used to synthesize N-substituted amino(1-pyrene)methylphosphonates. researchgate.net The reaction of diethyl 1-hydroxyaminoalkyl(aryl)phosphonates with aldehydes can produce phosphorylated nitrones, which can then undergo cycloaddition reactions to form substituted isoxazolinyl methylphosphonates. tandfonline.com
The synthesis of diethyl p-toluenesulfonyloxy this compound is achieved in a two-step process. First, diethyl hydroxythis compound is synthesized from diethyl phosphite and paraformaldehyde. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the final product. google.com Furthermore, amino[²H₂]methylphosphonic acid has been synthesized via the amination of bis(trifluoroethyl) chlorothis compound with sodium azide, followed by transesterification and subsequent reduction and hydrogenolysis. psu.edu
Strategies for this compound Derivatization and Functionalization
Methylphosphonic acid and its esters serve as versatile platforms for further chemical modification. Derivatization strategies primarily focus on the reactive P-OH and P-OR groups, allowing for the introduction of a wide array of functional moieties.
Esterification and Amidation Reactions of Methylphosphonic Acid
Esterification of methylphosphonic acid is a fundamental transformation for producing this compound esters. Direct esterification of phosphonic acids can be challenging but can be achieved under specific conditions. researchgate.net For instance, the reaction of methylphosphonic acid with alcohols can be promoted by microwave irradiation in the presence of an ionic liquid like [bmim][BF4]. researchgate.net Another method involves the reaction of methylphosphonic dichloride with an alcohol. nih.govtandfonline.com For example, monoalkyl esters of methylphosphonic acid can be synthesized by the stoichiometric addition of an alcohol to methylphosphonic dichloride, followed by solvent extraction to separate the desired product from dialkyl esters and unreacted acid. tandfonline.comingentaconnect.com
Table 2: Selected Esterification Methods for Methylphosphonic Acid
| Starting Material | Reagent(s) | Conditions | Product | Reference |
| Methylphosphonic acid | Methanol (B129727) | Immobilized p-TsOH on Celite | Dimethyl this compound | nih.gov |
| Methylphosphonic dichloride | Alcohol (e.g., cyclohexanol) | Toluene, Reflux | Monoalkyl this compound | tandfonline.comingentaconnect.com |
| Methylphosphonic acid | Alcohols (C2-C4) | [bmim][BF4], Microwave | Monoalkyl phosphonates | researchgate.net |
Amidation reactions of methylphosphonic acid derivatives lead to the formation of phosphonamidates. These reactions typically involve the coupling of a phosphonic acid or its activated form with an amine. For example, diethyl (amino(4-methoxyphenyl)methyl)phosphonate can be alkylated with various sulfonyl chlorides in the presence of a base to form the corresponding sulfonamides. tandfonline.com A Friedel-Crafts-type reaction of pyrene (B120774) with diethyl 1-(isothiocyanato)alkylphosphonates, promoted by trifluoromethanesulfonic acid, yields diethyl 1-(pyrene-1-carbothioamido)alkylphosphonates. beilstein-journals.org These can be subsequently converted to the corresponding carboxamides. beilstein-journals.org The synthesis of amide derivatives of glyphosate, which contains a phosphonomethyl group, has also been reported, demonstrating the formation of an amide linkage from the carboxylic acid moiety of a related compound. researchgate.net Catalytic processes for amidation exist, though specific examples for simple methylphosphonic acid are less common in the provided context. google.com
Halogenation and Other Core this compound Modulations
Halogenation represents a fundamental transformation in this compound chemistry, providing a gateway to a variety of functionalized derivatives. A common method for preparing methylphosphonyl dichloride is through the chlorination of dimethyl this compound. researchgate.net For instance, the reaction of dimethyl this compound with phosphorus pentachloride (PCl₅) at 0°C in anhydrous benzene (B151609) yields methyl methylphosphonyl chloride. nih.gov This dichloride is a key intermediate for synthesizing other derivatives. researchgate.net
Another approach involves the treatment of thiophosphonic dichlorides with thionyl chloride under pressure to produce phosphonic dichlorides in high yields. researchgate.net This method is particularly useful for creating CH₃P(O)Cl₂. researchgate.net The resulting methylphosphonyl chloride can then be hydrolyzed to produce methylphosphonic acid. google.com
Furthermore, fluorination techniques have been explored. Attempts to directly fluorinate dimethyl this compound using electrophilic fluorinating agents like N-fluoro-1,4-diazabicyclooctane bis(tetrafluoroborate) have been documented. nih.gov These halogenated intermediates are pivotal for subsequent derivatization and the synthesis of more complex molecules.
Synthesis of Polymeric and Supramolecular this compound Architectures
The integration of this compound moieties into larger polymeric and supramolecular structures has led to materials with unique properties and functionalities.
Polymeric Architectures:
Poly(alkylene this compound)s can be synthesized and subsequently modified to create functional polymers. rsc.org For example, post-polymerization modification has been used to prepare poly(phosphonate)s with phenacyl side-chains capable of undergoing Horner-Wadsworth-Emmons (HWE) reactions. rsc.org Another powerful technique is Acyclic Diene Metathesis (ADMET) polymerization of pre-functionalized monomers, which allows for the creation of linear poly(methyl dialkenylphosphonate)s. rsc.org
The synthesis of poly(ethylene glycol this compound) has been achieved through metal oxide catalysis. google.com In this method, a mixture of a metal oxide (such as zinc oxide), dimethyl this compound, and ethylene (B1197577) glycol is heated to produce the polymer. google.com This approach significantly shortens the reaction time compared to other catalytic methods. google.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to synthesize poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) with good control over molecular weight. rsc.org This polymer can then be hydrolyzed to yield poly((methacryloyloxy)methyl phosphonic acid), opening avenues for creating complex polymer architectures. rsc.org Additionally, phosphorothioate-methylphosphonate backbone-modified oligodeoxynucleotide co-polymers have been synthesized for potential use as antisense constructs. nih.gov
Supramolecular Architectures:
Methylphosphonic acid groups can be attached to aromatic platforms to create ligands for the construction of supramolecular networks. Biphenyldiyl-2,2′-bis(methylphosphonic acid) (BBMP) and benzenetriyl-1,3,5-tris(methylphosphonic acid) (BTMP) have been synthesized from diphenic acid and trimesic acid, respectively. researchgate.net These ligands have been used to prepare complexes with metals like copper, manganese, and cobalt. researchgate.net
For instance, copper complexes with BBMP can form one-dimensional chains. researchgate.net In one such structure, a copper ion is square planar bonded to four phosphonate oxygen atoms from two BBMP molecules, while a second, six-coordinate copper ion incorporates two water molecules. researchgate.net The manganese and cobalt BBMP complexes are isostructural, forming 1:1 linear chains where the BBMP ligands bridge the metal atoms. researchgate.net
The "Weak-Link Approach" is a versatile strategy for assembling coordination-based supramolecular systems. northwestern.edu This method utilizes hemilabile ligands that can coordinate to metal centers to form condensed structures which can be manipulated by breaking weaker metal-ligand bonds. northwestern.edu
Derivatization for Enhanced Analytical Detectability
Due to the low volatility and polar nature of methylphosphonic acid and its analogues, derivatization is often necessary for their analysis by techniques like gas chromatography-mass spectrometry (GC-MS). murdoch.edu.aumdpi.com
Esterification and Alkylation:
A common derivatization strategy is esterification to form more volatile alkyl esters. One method involves converting methylphosphonic acid (MPA) to methylphosphonyl dichloride using thionyl chloride, followed by reaction with an alcohol (e.g., methanol, ethanol, propan-2-ol, or butan-1-ol) to produce the corresponding dialkyl methylphosphonates. murdoch.edu.au These derivatives are readily detectable by GC-MS. murdoch.edu.au
Methylation is another widely used technique. mdpi.com Reagents like diazomethane (B1218177) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) have been employed to methylate phosphonic acids, rendering them suitable for GC-MS analysis. mdpi.comosti.gov
Silylation:
Silylation is a highly effective derivatization method for polar analytes. mdpi.com Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert phosphonic acids into their volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.comnih.gov For example, the derivatization of the thermally unstable dimethyl this compound carbanion with trimethylsilylchloride (TMSCl) produces a stable derivative suitable for GC analysis. nih.gov
Other Derivatization Approaches:
Pentafluorobenzyl bromide (PFBBr) has been used to derivatize various methylphosphonic acid analogues for analysis by both electron ionization and chemical ionization GC-MS. mdpi.com
The choice of derivatization reagent and method depends on the specific analyte and the analytical requirements. The following table summarizes various derivatization methods for this compound and related compounds.
| Derivatization Method | Reagent(s) | Analyte(s) | Analytical Technique |
| Esterification (via chlorination) | Thionyl chloride, Alcohols (Methanol, Ethanol, etc.) | Methylphosphonic acid (MPA) | GC-MS |
| Methylation | Diazomethane, Trimethyloxonium tetrafluoroborate | Phosphonic acids | GC-MS |
| Silylation | Trimethylsilylchloride (TMSCl) | Dimethyl this compound carbanion | GC |
| Silylation | N,O-bis(trimethylsilyl)acetamide (BSA) | Phosphonic acids | GC-MS |
| Silylation | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Alkyl phosphonic acids | GC-ICPMS, GC-TOF-MS |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | IMPA, PMPA, CMPA | GC-MS |
Advanced Analytical Techniques for Methylphosphonate Detection, Characterization, and Quantification
High-Resolution Spectroscopic Methods for Structural Elucidation and Molecular Interactions
High-resolution spectroscopic methods are indispensable for probing the fundamental structure and electronic properties of methylphosphonate compounds. These techniques offer detailed insights into the molecular framework and its interactions with the surrounding environment.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ³¹P, ¹H, and ¹³C nuclei, is a powerful non-invasive technique for the structural characterization and quantification of methylphosphonates. researchgate.netacs.orgphysiology.org
Research Findings:
³¹P NMR: This is a primary tool for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, making it ideal for identifying and quantifying methylphosphonates. For instance, ³¹P NMR has been used to monitor the uptake of dimethyl this compound (DMMP) into mammalian cells and to serve as a probe for intracellular volume. acs.org The technique has also been employed to measure transmembrane pH gradients in human erythrocytes by observing the chemical shift differences between extracellular and intracellular this compound signals. researchgate.net In studies of Escherichia coli, this compound, with a pKa of 7.65, proved to be an excellent probe for measuring cytoplasmic pH. nih.gov
¹H and ¹³C NMR: These techniques provide complementary structural information by probing the hydrogen and carbon atoms in the this compound molecule. They are used to confirm the identity of the compound and to provide details about the organic moieties attached to the phosphorus atom. murdoch.edu.au High-resolution proton NMR has been instrumental in studying the conformation of complex biomolecules, such as a hybrid duplex of a this compound oligodeoxyribonucleotide and its target oligoribonucleotide. nih.gov
Interactive Data Table: ³¹P NMR Chemical Shifts for this compound and its Derivatives
| Compound | Solvent | Chemical Shift (ppm) | Reference Compound |
| This compound | D₂O | Varies with pH | 85% H₃PO₄ |
| Dimethyl this compound (DMMP) | CDCl₃ | ~32 | 85% H₃PO₄ |
| Diisopropyl this compound | - | Not specified | - |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions. acs.orgacs.orgresearchgate.net
Research Findings:
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is widely used for the detection of organophosphorus compounds. arxiv.org The P=O stretching vibration in methylphosphonates gives rise to a strong absorption band, which is a key diagnostic feature. Studies on the adsorption of dimethyl this compound (DMMP) on montmorillonite (B579905) clay have utilized FTIR to observe shifts in vibrational frequencies, indicating interactions between the phosphoryl group and the clay surface. acs.orgacs.org
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. gatewayanalytical.com This technique has been used to study the vibrational signatures of chemical warfare agent simulants like DMMP. researchgate.net The combination of FTIR and Raman provides a more complete picture of the vibrational properties of methylphosphonates. For example, in the study of DMMP on montmorillonite, Raman spectroscopy helped to confirm the interlamellar insertion of the molecule. acs.orgacs.org
Interactive Data Table: Key Vibrational Frequencies for Dimethyl this compound (DMMP)
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| P=O stretch | ~1250 | ~1250 |
| P-O-C stretch | ~1030-1060 | ~1030-1060 |
| C-H stretch (methyl) | ~2950 | ~2950 |
| P-C stretch | ~780 | ~780 |
Source: Data compiled from various spectroscopic studies. acs.orgacs.org
Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are powerful tools for probing the electronic structure of molecules. nih.govacademictree.orgresearchgate.net
Research Findings:
XPS: XPS provides information about the elemental composition and chemical states of atoms within a molecule. By analyzing the binding energies of core-level electrons, one can deduce the local chemical environment of the phosphorus, oxygen, and carbon atoms in this compound. Studies on dimethyl this compound (DMMP) have used gas-phase XPS to directly probe the occupied valence and core levels. nih.gov
NEXAFS: NEXAFS spectroscopy investigates the unoccupied electronic states by exciting core electrons to empty molecular orbitals. stanford.edu For DMMP, NEXAFS has been used to probe the unoccupied states, providing a comprehensive picture of its electronic structure. nih.govresearchgate.net The combination of XPS and NEXAFS, supported by density functional theory (DFT) calculations, allows for a detailed assignment of spectral features and visualization of molecular orbitals. nih.gov
Advanced mass spectrometry (MS) techniques are essential for the sensitive and specific detection, identification, and quantification of this compound and its derivatives. acs.orgnih.govresearchgate.net
Research Findings:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, involves the fragmentation of a selected precursor ion to produce a characteristic spectrum of product ions. This technique is highly specific and is used for structural elucidation and quantification in complex matrices. A method using immunomagnetic separation followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the direct quantification of this compound adducts to human butyrylcholinesterase. nih.gov The transition m/z 874.3 → 778.3 was used for quantification. nih.gov Ion trap mass spectrometers are particularly well-suited for MSⁿ analysis, which is valuable for detailed structural investigation. nih.gov
Interactive Data Table: MS/MS Transitions for this compound Adducts
| Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 874.3 | 778.3 | Quantitation of MeP-adducted peptide |
| 874.3 | 673.3 | Confirmation of MeP-adducted peptide |
| 884.3 | 788.3 | Internal calibrator (isotopically labeled) |
Source: nih.gov
Electron Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure
Chromatographic and Separation Science Approaches
Chromatographic techniques are fundamental for separating methylphosphonates from complex mixtures prior to their detection and quantification.
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound esters. The choice of detector is critical for achieving the desired selectivity and sensitivity. nih.govcdc.gov
Research Findings:
Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it an excellent choice for the analysis of methylphosphonates. A method for determining methylphosphonic acid, ethyl methylphosphonic acid, and isopropyl methylphosphonic acid in groundwater utilizes GC-FPD after solid-phase extraction and derivatization. nih.gov Detection limits in the range of 3 to 9 micrograms per liter have been reported. nih.gov
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While less selective than the FPD, it is robust and provides a response that is proportional to the mass of carbon in the analyte. GC-FID has been used to measure diisopropyl this compound in various matrices. cdc.gov For the analysis of alkyl methylphosphonic acids, direct quantitative analysis by GC-FID has been demonstrated using a specialized capillary column. researchgate.net
Interactive Data Table: GC Analysis of Methylphosphonic Acids
| Compound | Detector | Column Type | Detection Limit (µg/L) |
| Methylphosphonic acid | FPD | Capillary | 3-9 |
| Ethyl methylphosphonic acid | FPD | Capillary | 3-9 |
| Isopropyl methylphosphonic acid | FPD | Capillary | 3-9 |
Source: nih.gov
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its related compounds, such as alkyl methylphosphonic acids (AMPAs). researchgate.netdtic.mil This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at trace levels. researchgate.net
The process typically involves separating the analytes using liquid chromatography followed by detection with a tandem mass spectrometer. The use of a triple quadrupole mass spectrometer (QqQ) operating in multiple reaction monitoring (MRM) mode enhances specificity and sensitivity. mdpi.com For instance, a method for analyzing nerve agent metabolites in hair and nail samples using LC-MS/MS achieved limits of detection for pinacolyl methylphosphonic acid (PMPA) and isopropyl methylphosphonic acid (IMPA) as low as 0.15 µg/kg and 7.5 µg/kg, respectively. sdstate.edu Another study reported a detection limit of 10 ng/mL for methylphosphonic acid (MPA) in natural waters using direct LC/MS/MS. researchgate.net
To further improve detection limits, chemical derivatization can be employed. Derivatizing organophosphorus acids with a cationic agent has been shown to increase the limits of identification by one to over two orders of magnitude, with detection limits for derivatized acids in the range of 0.02–0.2 ng/mL. mdpi.com LC-MS/MS has also been successfully applied to detect CWA simulants and their hydrolysis products in unconventional samples like blow flies, demonstrating the versatility of this technique for environmental monitoring. nih.gov
Interactive Data Table: LC-MS/MS Detection Limits for this compound and Related Compounds
| Analyte | Matrix | Detection Limit | Reference |
| Methylphosphonic Acid (MPA) | Natural Waters | 10 ng/mL | researchgate.net |
| Pinacolyl methylphosphonic acid (PMPA) | Hair | 0.15 µg/kg | sdstate.edu |
| Isopropyl methylphosphonic acid (IMPA) | Hair | 7.5 µg/kg | sdstate.edu |
| Pinacolyl methylphosphonic acid (PMPA) | Nails | 0.3 µg/kg | sdstate.edu |
| Isopropyl methylphosphonic acid (IMPA) | Nails | 7.5 µg/kg | sdstate.edu |
| Derivatized Alkyl Methylphosphonic Acids | Various | 0.02–0.2 ng/mL | mdpi.com |
Ion Mobility Spectrometry (IMS) for Rapid Trace Detection
Ion Mobility Spectrometry (IMS) is a highly effective technique for the rapid, on-site detection of trace amounts of volatile organic compounds, including this compound derivatives like dimethyl this compound (DMMP) and di-isopropyl methyl phosphonate (B1237965) (DIMP). mdpi.comspiedigitallibrary.orgnih.gov IMS devices are often portable and provide results within seconds, making them ideal for field applications. spiedigitallibrary.orguni-hannover.de The technique separates ions based on their mobility in a drift tube under the influence of an electric field. uni-hannover.de
The sensitivity of IMS allows for detection at parts-per-billion (ppb) or even parts-per-trillion (pptv) levels. spiedigitallibrary.orguni-hannover.de For example, a pocket-held IMS instrument demonstrated a limit of detection (LoD) of 0.24 ppbv for DIMP in the air. mdpi.comnih.gov Another miniaturized IMS system reported an LoD of 35 pptv for DMMP. uni-hannover.de The identification of compounds in IMS is based on the arrival time of the ions at the detector, which is characteristic for each substance. mdpi.comnih.gov For DIMP, identification relies on the formation of two distinct ion peaks: a monomer and a dimer. mdpi.comnih.gov
Modern IMS instruments may use non-radioactive ionization sources, such as corona discharge or photo-ionization, as alternatives to traditional radioactive sources. mdpi.commdpi.com Some advanced systems incorporate features like pulsed ionization, which can enhance selectivity by filtering out interfering compounds based on their ion decay times. spiedigitallibrary.org
Interactive Data Table: Performance of IMS in Detecting this compound Simulants
| Analyte | Instrument Type | Limit of Detection (LOD) | Reference |
| Di-isopropyl methyl phosphonate (DIMP) | Pocket-held ToF IMS | 0.24 ppbv | mdpi.comnih.gov |
| Dimethyl this compound (DMMP) | Miniaturized drift tube IMS | 35 pptv | uni-hannover.de |
| Dimethyl this compound (DMMP) | Miniaturized drift tube IMS with photo-ionization | 0.41 ppbv (monomer) | mdpi.com |
| Dimethyl this compound (DMMP) | Mobile analytical workstation with CE-C4D | 2.5 mM | mdpi.com |
Methodological Considerations in Environmental and Complex Matrix Analysis
Analyzing this compound and its derivatives in environmental samples presents significant challenges due to the complexity of the matrices, which can contain numerous interfering substances. oup.combataviabiosciences.com Effective sample preparation and analytical strategies are essential to ensure accurate and reliable results. epa.gov
Sample pretreatment is a critical step to isolate and concentrate the target analytes from the sample matrix. nih.gov Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govrjptonline.org Various sorbent materials have been investigated for the extraction of AMPAs from aqueous samples, including polymeric sorbents and zirconium dioxide. nih.govffi.no An on-line SPE-LC-MS method using a zirconium dioxide column allowed for the determination of AMPAs in aqueous soil extracts at concentrations as low as 0.05–0.5 μg L−1. ffi.no Another approach for aqueous samples involves using porous graphitic carbon for analyte enrichment, achieving detection limits of 0.01–0.07 μg L−1 for AMPAs in tap water. ffi.no
For more complex matrices, such as soil or food, techniques like matrix solid-phase dispersion (MSPD) can be employed, which involves grinding the sample with a solid support to facilitate extraction. fiocruz.br In cases with high salt concentrations, such as seawater, electrodialysis has been explored as a method for desalination prior to analysis, thereby reducing matrix-induced interference. uni-rostock.de
Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a common problem in mass spectrometry-based analyses. oup.combataviabiosciences.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. bataviabiosciences.com
Several strategies can be employed to minimize matrix effects. One common approach is the use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. oup.com Thorough sample cleanup and effective chromatographic separation are also crucial to separate the analyte from interfering matrix components. oup.com For example, removing inorganic salts from a sample can reduce ion suppression in electrospray ionization (ESI) sources. oup.com In some cases, derivatization of the analyte can not only improve sensitivity but also shift its retention time away from interfering compounds. mdpi.com
The need for rapid, on-site analysis of this compound and related compounds has driven the development of portable detection systems. upnm.edu.myvaltioneuvosto.fi These systems are crucial for timely response in scenarios such as environmental contamination incidents or security threats. mdpi.com
As mentioned previously, handheld IMS devices are a well-established technology for the field detection of volatile organophosphorus compounds. mdpi.comnih.gov Efforts are ongoing to miniaturize other analytical techniques as well. A mobile analytical workstation integrating capillary electrophoresis (CE) with capacitively coupled contactless conductivity detection (C4D) on a microfluidic chip has been developed for the on-site analysis of organophosphates. mdpi.com Another area of research focuses on portable Raman spectrometers coupled with surface-enhanced Raman scattering (SERS) substrates, although detection of compounds like DMMP has proven challenging with this technique. valtioneuvosto.fi Furthermore, a gas-cylinder-free plasma desorption/ionization system connected to a mass spectrometer has been developed as a mobile device for detecting chemical warfare agents. nih.gov
Reactivity, Degradation Mechanisms, and Environmental Fate of Methylphosphonate
Abiotic Transformation Pathways and Chemical Kinetics
Abiotic processes, including hydrolysis, photolysis, catalytic decomposition on surfaces, and gas-phase reactions with atmospheric oxidants, play crucial roles in the environmental degradation of methylphosphonate and its related compounds.
Hydrolytic Stability and Degradation in Aqueous Environments
The hydrolytic stability of this compound and its derivatives is a key factor in their persistence in aqueous environments. Studies on dimethyl this compound (DMMP), a common simulant for organophosphate nerve agents, provide insights into the hydrolysis of the P-O-C bonds. The hydrolysis of DMMP in hot-compressed water follows pseudo-first-order reaction kinetics, producing methylphosphonic acid and methanol (B129727) as the primary detectable products researchgate.netacs.orgamazonaws.com. This process is largely unaffected by pressure in compressed liquid water acs.orgamazonaws.com.
Research indicates that the activation energy for DMMP hydrolysis is approximately 90.17 ± 5.68 kJ/mol, with a pre-exponential factor of 10^7.51 ± 0.58 s^-1 acs.orgamazonaws.com. For other this compound derivatives, such as diphenyl this compound, hydrolytic stability can be substantial, with less than 10% hydrolysis observed after 5 days at 50 °C, suggesting a half-life exceeding one year at 25 °C europa.eu. Methylphosphonic acid is identified as an ultimate hydrolysis product in such cases europa.eu. Advanced oxidation processes, such as ultrasonic irradiation combined with oxidation, have demonstrated high efficiency in degrading this compound derivatives like diisopropyl this compound (DIMP) in aqueous solutions, achieving up to 98% removal at pH 10 after 45 minutes of ultrasound irradiation researchgate.net.
Photochemical Decomposition Under Environmental Conditions
Photochemical decomposition, particularly under ultraviolet (UV) radiation, represents a significant abiotic degradation pathway for phosphonates in natural environments aloki.hu. The efficiency of this compound photodegradation is influenced by various environmental parameters, including pH and light intensity aloki.hu. The formation of hydroxyl radicals (HO•) in aqueous solutions is critical for the UV degradation of organophosphorus compounds, including this compound aloki.hu.
Studies on this compound (MPn) photolysis in solution have determined varying half-lives and degradation rate constants depending on the pH of the environment.
Table 1: Photolysis Kinetics of this compound (MPn) in Aqueous Solution at Different pH Values aloki.hu
| pH Value | Photolysis Half-Life (h) | Degradation Rate Constant (k) |
| 2 | 17.32 | 0.04 |
| 7 | 23.1 | 0.03 |
| 10 | 10.05 | 0.069 |
| 13 | 7.07 | 0.098 |
The degradation rate of MPn at pH 10 was notably 3.3 times higher than at pH 7 and 2.5 times higher than at pH 2, highlighting the pH dependency of this process aloki.hu. Photocatalytic oxidation using titanium dioxide (TiO2) and UV irradiation has also been effective in degrading dimethyl this compound (DMMP), leading to products such as methylphosphonic acid, formaldehyde, formic acid, and phosphate (B84403) researchgate.netlongdom.org. This process is sensitive to the initial substrate concentration and the type and loading of the catalyst longdom.org.
Catalytic Decomposition on Inorganic Surfaces (e.g., Metal Oxides, Zeolites)
Inorganic surfaces, particularly metal oxides and zeolites, can catalyze the decomposition of this compound and its derivatives. The interaction of dimethyl this compound (DMMP) with various metal oxides, such as aluminum, magnesium, and lanthanum oxides, typically involves initial binding of the phosphoryl oxygen (P=O) to an acidic site on the surface acs.org. This is often followed by the stepwise elimination of methoxy (B1213986) groups, which combine with surface hydrogens to form methanol that desorbs from the surface acs.org. On these surfaces, the P-CH3 bond tends to remain intact and exhibits resistance to further oxidation, even in the presence of oxygen at elevated temperatures (300-400 °C) acs.org.
In contrast, iron oxide surfaces exhibit a stronger interaction, leading to nonselective cleavage of both methoxy and phosphorus-bound methyl groups at temperatures above 200 °C acs.org. This enhanced reactivity is attributed to the availability of multiple oxidation states of the iron atom, where the Fe(III)/Fe(II) redox couple provides a low-energy pathway for the oxidative cleavage of the P-CH3 bond acs.org. Amorphous manganese oxide (AMO) catalysts also facilitate the decomposition of DMMP, yielding methanol and carbon dioxide, with methyl this compound (MMP) and methylphosphonic acid (MPA) accumulating on the surface acs.org.
Supported metal oxide catalysts, such as CuO-CeO2/γ-Al2O3, have demonstrated effective thermal catalytic decomposition of DMMP mdpi.commdpi.com. A 5% CeO2 loading on the γ-Al2O3 support showed improved performance, attributed to the high dispersion of CuO and strong interactions between copper and cerium, promoting the generation of surface-adsorbed oxygen mdpi.com. Zeolites, specifically sodium X-type faujasite zeolite, have also been shown to decompose DMMP to this compound amazonaws.comresearchgate.net. Metal oxides including Al2O3, MgO, Y2O3, TiO2, Fe2O3, CuO, and CeO2 are recognized for their ability to break the P-OCH3 bond in DMMP researchgate.net.
Atmospheric Chemistry and Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals)
In the atmosphere, this compound and its related compounds can undergo gas-phase reactions with highly reactive atmospheric oxidants, most notably the hydroxyl radical (•OH) acs.orgacs.orgiiab.me. The hydroxyl radical is a potent oxidizing agent and is often referred to as the "detergent" of the troposphere due to its crucial role in controlling the oxidizing capacity of the global atmosphere and decomposing various pollutants iiab.me.
Kinetic studies have quantified the reaction rates of hydroxyl radicals with various organophosphorus compounds, including this compound derivatives. For instance, the rate constant for the reaction of OH radicals with diethyl this compound (DEMP) at 296 ± 2 K is 5.78 ± 0.24 × 10^-11 cm^3 molecule^-1 s^-1 acs.org. For dimethyl this compound (DMMP), the kinetics of the gas-phase reaction with hydroxyl radicals show a V-shaped temperature dependence over the range of 295-837 K, with the rate constant decreasing from 295 K to 530 K and then increasing from 530 K to 837 K, indicating a turning point at approximately 530 ± 10 K nih.gov.
Table 2: Arrhenius Expressions for Gas-Phase Reactions of OH Radicals with Organophosphorus Compounds (283-348 K) acs.org
| Compound | Arrhenius Expression (cm^3 molecule^-1 s^-1) |
| Dimethyl this compound | 6.25 × 10^-14 e^(1538 ± 112)/T |
| Diethyl this compound | 4.35 × 10^-13 e^(1444 ± 148)/T |
Aerosol formation from the reactions of OH radicals with these organophosphorus compounds is generally minor, typically yielding ≤8% in all studied cases acs.org.
Thermochemical Decomposition and Pyrolysis Studies
Thermochemical decomposition and pyrolysis involve the breakdown of compounds at high temperatures. These studies are often conducted to understand the behavior of this compound derivatives under extreme conditions, relevant to incineration or accidental releases. High-temperature pyrolysis experiments have been performed on diisopropyl this compound (DIMP), a simulant for sarin, in shock tubes at temperatures ranging from 1400 K to 1800 K at near atmospheric pressure researchgate.net. Laser-induced temperature-jump studies have explored DIMP decomposition from 1440 K to 2830 K under atmospheric pressure acs.org. Rapid pyrolysis experiments involving both DMMP and DIMP have been conducted across a broad temperature range of 600 K to 2400 K acs.org.
During the thermal decomposition of dimethyl this compound (DMMP) on copper metal clusters (Cu100), the molecules can decompose completely and reductively into atomic phosphorus jh.edu. In contrast, on cupric oxide clusters ((CuO)80), DMMP primarily undergoes dissociative adsorption to form methyl this compound (MMP) jh.edu. Gaseous products identified during the thermal decomposition of DMMP on both copper and cupric oxide include methanol, formaldehyde, and methane (B114726) jh.edu. Pyrolysis of DMMP can also lead to the formation of phosphorus-containing intermediates such as PO, HPO, and HPO2 researchgate.net.
Biotic Transformation and Biodegradation Processes
This compound compounds are subject to biotic transformation and biodegradation, primarily by microorganisms in various environmental matrices, including marine and soil ecosystems. This microbial degradation is a crucial pathway for the cycling of phosphorus in environments where inorganic phosphate may be limited mdpi.comnih.gov.
A well-characterized mechanism for this compound degradation in bacteria is the carbon-phosphorus (C-P) lyase pathway nih.govfrontiersin.org. This pathway involves a suite of genes, including phnCDE for the initial import of this compound into the cytoplasm, followed by phnGHIJLM which catalyzes a sequence of reactions nih.govfrontiersin.org. A key step in this pathway is catalyzed by the PhnJ enzyme, which converts α-D-ribose-1-methylphosphonate 5-phosphate to 5-phospho-α-D-ribose 1,2-cyclic phosphate, notably producing methane as a byproduct nih.govfrontiersin.org. The presence of the phnJ gene is widespread among many genera of archaea and bacteria nih.gov.
Microorganisms, such as Escherichia coli, have been shown to degrade methylphosphonic acid, with methane being a predominant final reaction product, often in a 1:1 ratio to intracellular phosphorus formed from alkylphosphonates msu.ru. The detection of both alkanes and alkenes among the degradation products supports a radical-based mechanism for phosphonate (B1237965) degradation via the C-P lyase pathway msu.ru. While enzymatic processes are highly relevant in biodegradation, particularly hydrolysis, microorganisms can also indirectly utilize phosphonates as a phosphorus source, even if they lack specific degradation enzymes, due to the occurrence of parallel abiotic degradation processes mdpi.comnih.gov. Phosphotriesterase, an enzyme characteristic of some soil microorganisms, has been identified as a key player in the biodegradation of various organophosphorus compounds through hydrolysis nih.gov.
Microbial Metabolism of this compound as a Phosphorus Source
Microorganisms play a crucial role in the environmental fate of this compound, primarily by utilizing it as a source of inorganic phosphate (Pi) to fulfill their phosphorus requirements, especially in phosphorus-limited environments like the upper ocean and certain soils. nih.govfishersci.comereztech.comjkenterprises.com.pknih.govnih.gov This metabolic strategy is a vital adaptation for microbial survival under nutrient scarcity. americanelements.com
A significant aspect of this compound metabolism by microbes is its contribution to methane production. The degradation of MPn, particularly via the carbon-phosphorus (C-P) lyase pathway, releases methane as a byproduct. nih.govfishersci.comjkenterprises.com.pk This biogenic methane production in aerobic marine environments has been proposed as a resolution to the "oceanic methane paradox," which refers to the supersaturation of methane in oxygenated surface ocean waters despite the absence of canonical anaerobic methanogenesis. fishersci.comjkenterprises.com.pk
Enzymatic Pathways for C-P Bond Cleavage (e.g., Carbon-Phosphorus Lyase System)
The primary and most well-understood enzymatic pathway for the cleavage of the C-P bond in this compound is the carbon-phosphorus (C-P) lyase system. nih.govereztech.comwikipedia.orgnih.govnih.govmetabolomicsworkbench.orgguidetopharmacology.org This multi-subunit enzyme complex is encoded by the phn operon, which typically comprises 14 genes (phnCDEFGHIJKLMNOP) in bacteria like Escherichia coli. metabolomicsworkbench.orgnih.govwikipedia.orgnih.gov The expression of the phn operon is induced under conditions of phosphate starvation, allowing bacteria to access phosphorus from organophosphonates. nih.gov
The C-P lyase pathway involves a series of enzymatic steps to transform this compound into inorganic phosphate and methane. The initial reactions involve the conversion of this compound into a ribosylated intermediate. Specifically, the nucleotide phosphorylase PhnI, in conjunction with PhnG, PhnH, and PhnL, catalyzes the transfer of a ribose triphosphate moiety from ATP to this compound, yielding adenine (B156593) and α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP). wikipedia.orgmetabolomicsworkbench.org RPnTP is then hydrolyzed by the phosphohydrolase PhnM to produce pyrophosphate and 5-phosphoribosyl-1-phosphonate (PRPn). wikipedia.org
The crucial C-P bond cleavage step is then catalyzed by PhnJ, a radical S-adenosyl-L-methionine (SAM) enzyme containing an iron-sulfur cluster. wikipedia.orgnih.govnih.govuni.lufishersci.com PhnJ mediates the homolytic cleavage of the C-P bond of PRPn, resulting in the formation of 5-phosphoribosyl-1,2-cyclic phosphate (PRcP) and methane. wikipedia.orgnih.govnih.govuni.lufishersci.comnih.gov The PRcP product is subsequently funneled into primary metabolism to release inorganic phosphate. nih.gov
An overview of the C-P lyase pathway for this compound degradation is summarized in the table below:
| Step | Enzyme(s) Involved | Substrate | Product(s) | Key Transformation |
| 1 | PhnI, PhnG, PhnH, PhnL | This compound, ATP | α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP), Adenine | Ribosylation of MPn |
| 2 | PhnM | RPnTP | 5-phosphoribosyl-1-phosphonate (PRPn), Pyrophosphate | Hydrolysis of RPnTP |
| 3 | PhnJ | PRPn, SAM | 5-phosphoribosyl-1,2-cyclic phosphate (PRcP), Methane, L-Methionine, 5'-deoxyadenosine | C-P bond cleavage, Methane release |
Alternative Oxidative Pathways for this compound Catabolism
Beyond the C-P lyase system, alternative oxidative pathways for this compound catabolism have been identified, which offer a different metabolic fate for MPn, notably without producing methane. nih.govereztech.comnih.govamericanelements.comnih.gov One such pathway has been characterized in the marine planctomycete Gimesia maris DSM8797 and is also present in Prochlorococcus. nih.govereztech.comnih.govamericanelements.com These organisms can utilize methylphosphonic acid as a phosphate source despite lacking the phn operon that encodes the C-P lyase pathway. nih.govereztech.comnih.gov
This oxidative pathway involves a two-step enzymatic process catalyzed by non-heme Fe(II)-dependent oxygenases, specifically GmPhnY* and GmPhnZ1 (homologs of HF130PhnY* and HF130PhnZ). nih.govereztech.comnih.govamericanelements.comnih.gov In the first step, GmPhnY* converts methylphosphonic acid to hydroxymethylphosphonic acid through hydroxylation of the α-carbon. nih.govereztech.comnih.govamericanelements.com Subsequently, GmPhnZ1 oxidizes hydroxymethylphosphonic acid, leading to the production of formic acid and inorganic phosphate. nih.govereztech.comnih.govamericanelements.com This pathway highlights a distinct metabolic route for this compound, contributing to phosphorus acquisition while yielding a different carbon byproduct (formate) compared to the methane released by the C-P lyase pathway. nih.govamericanelements.com
The oxidative pathway for this compound catabolism is outlined below:
| Step | Enzyme(s) Involved | Substrate | Product(s) | Key Transformation |
| 1 | GmPhnY* | Methylphosphonic acid | Hydroxymethylphosphonic acid | Hydroxylation of α-carbon |
| 2 | GmPhnZ1 | Hydroxymethylphosphonic acid | Formic acid, Inorganic phosphate | Oxidation and C-P bond cleavage |
Identification and Characterization of Key Enzymes (e.g., this compound Synthase, MpnS)
Several key enzymes are central to the biosynthesis and degradation of this compound, revealing diverse biochemical strategies for managing this C-P bonded compound.
This compound Synthase (MpnS) : MpnS is a crucial enzyme involved in the biosynthesis of this compound, particularly in marine environments. fishersci.comnih.govuni.lunih.govuni.lu It catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into this compound and carbon dioxide (CO2). fishersci.comuni.lunih.gov This reaction is unique as MpnS is a non-heme mononuclear Fe(II) oxygenase that utilizes molecular oxygen without requiring external reductants. fishersci.comuni.luuni.luwikipedia.orgnih.gov Structural studies have revealed that MpnS possesses an unusual 2-histidine-1-glutamine iron-coordinating triad (B1167595) in its active site. fishersci.comuni.lu MpnS has been identified in abundant marine microorganisms such as the archaeon Nitrosopumilus maritimus and the bacterium Pelagibacter ubique, underscoring its significance in marine carbon and phosphorus cycling. fishersci.comnih.govuni.lunih.govuni.lu
Carbon-Phosphorus Lyase Enzymes (e.g., PhnJ) : Within the C-P lyase complex, PhnJ is the enzyme directly responsible for the homolytic cleavage of the C-P bond. metabolomicsworkbench.orgwikipedia.orgnih.govuni.lufishersci.comnih.gov It functions as a radical S-adenosyl-L-methionine (SAM) enzyme, incorporating an [4Fe-4S] cluster to facilitate this challenging bond scission. uni.lufishersci.com Other essential proteins in the phn operon, such as PhnG, PhnH, PhnI, PhnL, and PhnM, are involved in preparing the this compound substrate for PhnJ's action, often by ribosylating it. wikipedia.orgmetabolomicsworkbench.org For instance, PhnI, with assistance from PhnG, PhnH, and PhnL, initiates the process by transferring a ribose triphosphate to this compound. wikipedia.orgmetabolomicsworkbench.org
PhnY* and PhnZ : These enzymes are key components of the alternative oxidative pathway for this compound catabolism. PhnY* is characterized as an Fe(II)/α-ketoglutarate-dependent dioxygenase, responsible for the initial hydroxylation of methylphosphonic acid. nih.govereztech.comamericanelements.comnih.gov Following this, PhnZ, an Fe(II)-dependent enzyme belonging to the histidine-aspartate motif hydrolase superfamily, completes the oxidative cleavage of the C-P bond. nih.govereztech.comamericanelements.comnih.gov
Microbial Community Dynamics in this compound Transformation
The availability of this compound as a phosphorus source significantly influences the structure and metabolic capabilities of microbial communities, particularly in phosphorus-limited environments. nih.govnih.gov Studies have shown that in response to MPn amendment, a substrate-driven microbial succession occurs, leading to the proliferation of specific microbial taxa capable of this compound utilization. nih.gov
Key microbial groups implicated in this compound transformation include:
SAR11 clade (e.g., Pelagibacter ubique) : These are among the most abundant marine microorganisms and contain MpnS enzymes for this compound biosynthesis. fishersci.comuni.lu They are also known to utilize MPn. fishersci.comnih.gov
Thaumarchaeota (e.g., Nitrosopumilus maritimus) : Another highly abundant marine archaeal group, also found to synthesize this compound. fishersci.comnih.govuni.lunih.gov
Prochlorococcus : Certain strains, particularly those from phosphate-limited regions, possess the PhnY*/PhnZ oxidative pathway for MPn degradation, highlighting an ecosystem-specific adaptation to phosphate scarcity. nih.govamericanelements.com
Gimesia maris : A marine planctomycete that utilizes the PhnY*/PhnZ oxidative pathway, demonstrating its ability to use MPn as a phosphorus source without relying on the C-P lyase system. nih.govereztech.comnih.gov
Pseudomonas species : Some Pseudomonas species isolated from soil have been shown to degrade this compound using C-P lyases, indicating their role in methane generation in certain lake environments.
Marivita species : Metagenome-assembled genomes of halophilic Marivita from unrestored solar salterns showed high abundances of the phnJ gene, suggesting their capacity for this compound degradation in phosphate-limited hypersaline conditions. nih.gov
Research findings indicate a negative correlation between phnJ gene abundance and inorganic phosphate concentrations in both ocean water and soils, suggesting that this compound degradation by the C-P lyase pathway is a major adaptive strategy for bacteria when more readily available forms of phosphorus are limited. nih.gov This dynamic interplay between this compound availability and microbial community composition underscores the compound's critical role in biogeochemical cycles.
Role of Methylphosphonate in Biogeochemical Phosphorus Cycling and Environmental Processes
Global Distribution and Environmental Concentrations in Aquatic and Terrestrial Systems
Methylphosphonate and other phosphonates are broadly distributed across diverse aquatic and terrestrial environments. In marine systems, phosphonates constitute a notable fraction of the high molecular weight dissolved organic phosphorus (HMWDOP). For instance, nuclear magnetic resonance (NMR) spectroscopy of ultrafiltered dissolved organic matter (DOM) has revealed that phosphonates account for approximately 21% of HMWDOP in the Pacific Ocean, Atlantic Ocean, and North Sea, making them the second most predominant components after phosphate (B84403) esters (73%). Specifically, at Station ALOHA, this compound and its precursor, 2-hydroxyethylphosphonate (2-HEP), contribute about 20% of the HMWDOP pool frontiersin.org.
In freshwater ecosystems, the presence of this compound has been confirmed, and metagenomic data sets from these environments frequently contain genes associated with its synthesis and degradation nih.govasm.org. While precise quantitative data on this compound concentrations in natural freshwater bodies are less abundant compared to marine environments, experimental studies have demonstrated microbial utilization of this compound at concentrations ranging from 5 μM to 200 μM nih.gov. Observations in large oligotrophic freshwater lakes, such as Flathead Lake in Montana, indicate persistent methane (B114726) supersaturation in epilimnetic (surface) waters despite high oxygen levels, suggesting an in situ oxic source linked to microorganisms capable of cleaving this compound researchgate.netnih.gov.
Terrestrial environments also exhibit this compound cycling. In groundwater, certain Methylotenera ecotypes, when faced with phosphate limitation, express genes for this compound degradation, contributing to methane production in these subsurface habitats oup.com. Cyanobacteria, which are ubiquitous primary producers found in marine, freshwater, and terrestrial ecosystems, have also demonstrated the ability to produce methane from this compound under both light and dark, oxic and anoxic conditions biorxiv.org.
This compound as a Source of Bioavailable Phosphorus in Oligotrophic Environments
In many pelagic surface waters, particularly those classified as oligotrophic due to low nutrient availability, dissolved inorganic phosphate (DIP) is a critical limiting nutrient for biological productivity frontiersin.org. In such environments, dissolved organic phosphorus (DOP) often accumulates to concentrations significantly higher than DIP and serves as an essential alternative phosphorus source for microbial communities frontiersin.orgpnas.org. This compound, characterized by its stable C-P bond, represents a substantial component of this bioavailable DOP pool pnas.org.
Microorganisms inhabiting phosphorus-limited regions, such as the Sargasso Sea, have evolved specific metabolic adaptations to degrade phosphonates, including this compound, for phosphorus acquisition pnas.orgresearchgate.net. This adaptive capability is particularly evident in the microbial communities associated with pelagic Sargassum seaweed, where measurable this compound degradation activity occurs at environmentally relevant concentrations researchgate.net. This metabolic pathway is typically regulated by phosphorus availability; its activity is inhibited when readily available inorganic phosphate is present, indicating that microorganisms resort to this compound utilization primarily under phosphorus-starved conditions nih.govasm.orgresearchgate.net.
Key marine bacterioplankton groups, including the highly abundant Prochlorococcus and SAR11 clades, possess genes for both phosphonate (B1237965) synthesis and degradation, underscoring their integral role in the marine phosphorus cycle pnas.org. Similarly, filamentous cyanobacteria, including species that form harmful algal blooms, widely distribute phosphonate degradation (phn) gene clusters. This genetic capacity enables them to utilize this compound as an alternative phosphorus source, thereby maintaining cellular metabolic homeostasis under phosphorus stress researchgate.net.
Contribution of this compound Metabolism to Aerobic Methane Production (Oceanic Methane Paradox)
The "oceanic methane paradox" describes the perplexing observation of methane supersaturation in the oxygenated surface waters of the ocean, a phenomenon that challenges the traditional understanding of biogenic methane production as a strictly anaerobic process carried out by methanogenic archaea frontiersin.orgnih.govnsf.govhawaii.edu. The aerobic degradation of this compound by marine bacterioplankton has emerged as a significant pathway that helps explain this paradox pnas.orgnsf.govnih.govnih.govnih.gov.
Under conditions of phosphorus stress, certain aerobic microorganisms activate the C-P lyase pathway. This enzymatic system cleaves the stable C-P bond in this compound, releasing bioavailable phosphate for cellular metabolism and simultaneously producing methane as a by-product nih.govnih.govnih.gov. This process offers a compelling resolution to the long-standing oceanic methane paradox nih.gov. Experimental evidence, such as the addition of this compound to nutrient-amended seawater microcosms in the North Pacific Subtropical Gyre, has directly demonstrated a significant increase in dissolved methane concentrations, establishing a clear link between this compound utilization and methane generation nih.gov.
This mechanism of aerobic methane production is not confined to marine environments. It has also been observed in freshwater lakes nih.govasm.orgresearchgate.net. For example, in Flathead Lake, methane production was found to correlate with the drawdown of total dissolved phosphorus, with average rates reaching 116.6 ± 23.2 nmol CH₄ L⁻¹ d⁻¹ when this compound, glucose, and nitrate (B79036) were supplied researchgate.netnih.gov. The enzyme responsible for methane release from this compound is encoded by the phnJ gene, and its expression is upregulated in the presence of this compound but downregulated when inorganic phosphate is also available, reinforcing its role in phosphorus acquisition under limiting conditions nih.govasm.org.
Interconnections Between this compound Cycling and Global Carbon and Nitrogen Cycles
The utilization of this compound as a phosphorus source by marine microorganisms, particularly in oligotrophic regions, directly affects primary productivity. Phosphorus availability often limits the growth of crucial marine diazotrophs like Trichodesmium, which are vital for nitrogen fixation in the euphotic zones of tropical and subtropical oceans frontiersin.org. By providing an alternative source of phosphorus, this compound can indirectly support nitrogen fixation, thereby influencing the marine nitrogen cycle. Trichodesmium itself has been shown to produce methane from this compound, and its methane production rates exhibit correlations with carbon, nitrogen, and phosphorus assimilation rates frontiersin.org.
Moreover, the widespread ability of marine microorganisms to adapt to phosphorus scarcity by altering their cellular phosphorus demand and utilizing dissolved organic phosphorus (DOP) leads to deviations from Redfield stoichiometry in particulate and dissolved organic matter. These non-Redfield patterns are critical drivers of various aspects of the marine carbon cycle, including primary productivity and the export of organic matter hawaii.edu. In terrestrial systems, the degradation of this compound by Methylotenera in methane-rich groundwaters further illustrates its connection to localized carbon cycling oup.com.
Metabolic Adaptations of Key Marine and Soil Microorganisms
Numerous key marine and soil microorganisms have evolved specialized metabolic adaptations for the synthesis and/or degradation of this compound, underscoring its importance for their survival and its broader impact on biogeochemical cycles.
Prochlorococcus: This numerically dominant and globally distributed marine cyanobacterium is a significant producer of phosphonates. Prochlorococcus can allocate more than 40% of its total cellular phosphorus quota towards phosphonate production pnas.orgifremer.fr. Interestingly, most Prochlorococcus producer genomes lack the genes required to degrade and assimilate phosphonates. This suggests that phosphonates in Prochlorococcus might be incorporated into cell-surface phosphonoglycoproteins, potentially mediating ecological interactions such as protection against grazing and viral lysis pnas.orgifremer.fr. However, some Prochlorococcus strains have also been observed to produce methane, possibly from methylphosphonates, under specific light conditions biorxiv.org.
Trichodesmium: As a major N₂-fixing organism in the open ocean, Trichodesmium often faces limitations due to inorganic phosphorus availability frontiersin.org. It has demonstrated the capacity to metabolize this compound, which serves as a vital phosphorus source and, consequently, a notable source of methane frontiersin.org. The rates of methane production by Trichodesmium IMS101 are positively correlated with its assimilation rates of carbon, nitrogen, and phosphorus frontiersin.org.
Nitrosopumilus maritimus: This marine archaeon, a member of the Marine Group I (MGI) Thaumarchaeota, is one of the most abundant microorganisms in marine environments. It has been identified as possessing this compound synthase (MPnS) enzymes, indicating its capability for this compound synthesis nih.gov.
SAR11 Clade: Alongside Prochlorococcus, the SAR11 clade is another major group of marine bacteria that possesses genes for phosphonate synthesis pnas.org. Approximately 18% of SAR11 cells have the genetic potential to be significant phosphonate producers pnas.org.
Freshwater and Terrestrial Bacteria: In freshwater ecosystems, bacteria capable of utilizing this compound as a sole phosphorus source have been identified. The phnJ gene is crucial for methane release during this process nih.govasm.org. In large oligotrophic lakes, a diverse array of microorganisms, particularly members of the Burkholderiales (Betaproteobacteria) and Actinomycetota, possess the genomic capacity to cleave this compound and produce methane researchgate.net. In groundwater, Methylotenera ecotypes express genes for this compound degradation, linking this process to their phosphate acquisition strategy in methane-rich subsurface environments oup.com.
These diverse metabolic adaptations highlight the critical role of this compound cycling in enabling microbial survival in nutrient-limited conditions and its widespread influence on global biogeochemical processes.
Advanced Computational and Theoretical Studies of Methylphosphonate
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of methylphosphonate compounds. acs.orgresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and reaction energetics.
Molecular Orbital Analysis and Spectroscopic Property Prediction
DFT calculations have been successfully employed to analyze the molecular orbitals of this compound and its analogs, providing a deeper understanding of their electronic characteristics. researchgate.netnih.gov This analysis helps in assigning spectral features observed in techniques like photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. acs.orgnih.gov By visualizing molecular orbitals, researchers can identify the electronic transitions responsible for observed spectroscopic properties. nih.gov
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. mdpi.com The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. For instance, a smaller energy gap generally indicates higher reactivity. Theoretical calculations of these orbitals and their energies help in predicting how this compound will interact with other molecules and surfaces. mdpi.com
Computational studies have also been used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational models and aid in the assignment of experimental spectral bands. acs.org
Adsorption Mechanisms and Surface Interactions (e.g., on Metal Oxides, MOFs)
DFT is extensively used to model the adsorption of this compound (and its common simulant, dimethyl this compound or DMMP) onto various surfaces, which is critical for applications in catalysis, sensing, and decontamination. rsc.orgucr.eduresearchgate.net
Metal Oxides: Studies on metal oxides like titanium dioxide (TiO2), zinc oxide (ZnO), aluminum oxide (Al2O3), and cerium oxide (CeO2) have shown that the primary interaction often involves the phosphoryl (P=O) group of the this compound molecule with a metal cation on the surface. acs.orgrsc.orgucr.eduacs.org
On TiO2 , DFT calculations have revealed that the adsorption energy and geometry depend on the specific crystal face and the presence of surface defects like oxygen vacancies. rsc.orgacs.org Oxygen vacancies can significantly lower the activation energy for the cleavage of P-OCH3 bonds in DMMP. rsc.org The adsorption energy of DMMP on a pristine rutile TiO2(110) surface has been calculated to be approximately -2.35 eV. rsc.org
On ZnO , theoretical calculations show that DMMP readily adsorbs on both pristine and hydroxylated surfaces, with calculated adsorption energies of 132 and 65 kJ mol⁻¹, respectively. ucr.eduresearchgate.net
On γ-Al2O3 , the calculated adsorption energy for DMMP is greater than that for Sarin, with a value of -57.5 kcal/mol. acs.org
On CeO2 , DFT modeling suggests a very low activation energy barrier for DMMP dissociation on the pristine (111) surface, explaining its high reactivity at room temperature. acs.org
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with potential for capturing and degrading chemical agents. DFT calculations are instrumental in designing and understanding the interactions within these frameworks. researchgate.nettemple.edu
In studies involving UiO-67, a zirconium-based MOF, DFT was used to design functionalized MOFs with varying binding energies for DMMP. researchgate.nettemple.edu The calculations successfully predicted the binding energy trends, which were later confirmed by temperature-programmed desorption experiments. researchgate.nettemple.edu It was found that functional groups like -NH2 on the MOF linker can lead to stronger binding with DMMP. researchgate.net
For Zr-based MOFs like UiO-66, investigations have shown that DMMP adsorbs molecularly through hydrogen bonding between the phosphoryl oxygen and hydroxyl groups on the Zr6 nodes of the MOF surface. acs.org
Table: Calculated Adsorption Energies of DMMP on Various Surfaces
| Surface | Computational Method | Adsorption Energy | Reference |
|---|---|---|---|
| Rutile TiO₂(110) | DFT | -2.35 eV | rsc.org |
| Pristine ZnO(101̅0) | DFT | 132 kJ mol⁻¹ | ucr.edu |
| Hydroxylated ZnO(101̅0) | DFT | 65 kJ mol⁻¹ | ucr.edu |
| γ-Al₂O₃ | DFT (B3LYP/6-311G(df)) | -57.5 kcal/mol | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com By simulating the motion of atoms and molecules over time, MD provides insights into the dynamic processes that are not accessible through static quantum chemical calculations. acs.org
For flexible molecules like this compound and its derivatives, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with its environment. For example, MD simulations have been used to study the conformational changes of proteins that interact with this compound-containing compounds. mdpi.com
MD simulations also allow for the study of intermolecular interactions in the condensed phase, such as in solution or at interfaces. These simulations can model the explicit interactions between this compound and solvent molecules or a surface, providing a more realistic picture of the system's behavior. Ab initio molecular dynamics (AIMD), which combines MD with quantum mechanical calculations for the forces, has been used to predict reaction pathways for the decomposition of organophosphonates on surfaces at different temperatures. acs.org
Reaction Mechanism Modeling and Kinetic Simulations of this compound Transformations
Computational modeling is a key tool for elucidating the complex reaction mechanisms of this compound transformations, including its decomposition and synthesis.
DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions. escholarship.org This involves locating transition states and calculating activation energy barriers, which provides a quantitative understanding of reaction kinetics. escholarship.org For example, the decomposition of DMMP on rutile TiO2 surfaces has been studied using DFT, revealing different pathways for P-OCH3 and O-CH3 bond cleavage depending on the presence of oxygen vacancies. escholarship.org The nudged elastic band (NEB) method is a common technique used to find the minimum energy path between reactants and products. escholarship.org
In biological systems, quantum mechanics/molecular mechanics (QM/MM) methods are employed to study enzymatic reactions. For instance, the transformation of 2-hydroxypropylphosphonate to this compound by a mutant enzyme has been investigated using QM/MM, providing molecular-level details of the catalytic process. acs.org The enzymatic conversion of this compound itself involves a series of complex transformations, including the formation of α-D-ribose-1-methylphosphonate-5-triphosphate, which has been elucidated through a combination of experimental and modeling approaches. nih.govresearchgate.net
Computational Design of Materials for this compound Interactions (e.g., Molecularly Imprinted Polymers)
Computational chemistry plays a vital role in the rational design of new materials tailored for specific interactions with this compound. A prime example is the design of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule (in this case, a this compound derivative like DMMP), creating cavities that are complementary in shape and chemical functionality to the template.
DFT calculations are used to screen potential functional monomers and optimize the template-monomer ratio before synthesis, saving significant time and resources. spiedigitallibrary.orgacs.org By calculating the binding energies between the template molecule (e.g., DMMP) and various monomers, researchers can identify the monomer that will form the most stable complex, leading to a more effective MIP. spiedigitallibrary.orgacs.org
For example, computational studies have identified chitosan (B1678972) as a promising biomaterial for creating MIPs for the selective trapping of DMMP. acs.orgamazonaws.com DFT calculations using the B3LYP/6-31G level of theory were employed to determine the optimal ratio of chitosan to DMMP, finding that a 1-to-3 ratio was the most energetically stable. spiedigitallibrary.orgamazonaws.com These computationally designed MIPs have demonstrated high selectivity for DMMP, even in the presence of other chemical compounds. acs.org
Emerging Research Areas and Future Directions in Methylphosphonate Research
Development of Novel Biocatalysts and Chemical Catalysts for Methylphosphonate Transformation and Degradation
The recalcitrant nature of the C-P bond in this compound necessitates the development of efficient catalytic systems for its transformation and degradation. Research is focusing on both biocatalytic and chemical catalytic approaches.
Biocatalysts: Microorganisms have evolved specific enzymatic pathways to cleave the C-P bond, primarily through the C-P lyase pathway and, to a lesser extent, the phosphonatase pathway ecmdb.canih.gov. The C-P lyase pathway, encoded by the phnCDEFGHIJKLMNOP operon in bacteria like Escherichia coli, is particularly significant due to its broad substrate specificity and its role in releasing methane (B114726) from this compound ecmdb.cafrontiersin.org. Recent discoveries have also identified an oxidative pathway in marine bacteria such as Gimesia maris and cyanobacteria like Prochlorococcus strain MIT9301, where this compound is oxidized to formate, providing a phosphate (B84403) source and influencing carbon flow asm.orgenzyme-database.orgqmul.ac.ukresearchgate.net. Future research aims to characterize these enzymes further, elucidate their mechanisms of action, and engineer them for enhanced efficiency and broader applicability in bioremediation ecmdb.caontosight.aimdpi.com. Understanding the kinetic parameters and molecular structures of these enzymes, such as the (hydroxymethyl)phosphonate dioxygenase (EC 1.13.11.89) and this compound hydroxylase (EC 1.14.11.71) from Gimesia maris, is crucial for developing novel biocatalytic tools enzyme-database.orgqmul.ac.uk.
Chemical Catalysts: Chemical catalytic degradation of this compound, particularly dimethyl this compound (DMMP), a common simulant for nerve agents, is another active area. Studies have explored the use of metal oxides as catalysts for thermocatalytic decomposition, which cleaves the P-OCH3 and P-CH3 bonds mdpi.com. For instance, cerium oxide (CeO2) nanomaterials with different morphologies (nanoparticles, nanorods, and nanocubes) have shown varying catalytic performances, with nanorods exhibiting higher efficiency in DMMP thermocatalytic decomposition mdpi.com. The surface lattice oxygen in these catalysts plays a vital role in the decomposition process mdpi.com. Photocatalytic oxidation, often utilizing titanium dioxide (TiO2) under UV irradiation, has also been investigated for DMMP degradation in aqueous solutions longdom.orgrsc.orgresearchgate.net. This process can be enhanced by low-frequency ultrasound, which improves mass transport of the compound to the catalyst surface rsc.orgresearchgate.net. Future work in this domain will focus on designing highly efficient and stable catalysts, understanding the precise reaction mechanisms, and developing scalable processes for environmental detoxification.
Advanced Bioremediation Strategies Utilizing this compound-Degrading Microorganisms
Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a sustainable and cost-effective solution for this compound contamination mdpi.comgoogle.com. The widespread occurrence of phosphonate-degrading microorganisms, including various bacteria, fungi, and potentially archaea, underscores their potential nih.govmsu.ru.
Microbial Consortia and Engineered Microorganisms: Research is moving towards utilizing microbial consortia and genetically engineered microorganisms for more robust and efficient this compound degradation. For example, specific bacterial genera like Achromobacter, Ochrobactrum, Pseudomonas, and Marivita have been identified for their ability to degrade methylphosphonates, often using the C-P lyase pathway to produce methane nih.govfrontiersin.orgmdpi.comnih.govnih.govmdpi.com. Studies have shown that Marivita species, particularly those found in hypersaline environments, possess the full phnCDEGHIJLMP gene suite for this compound degradation and can contribute to methane emissions in such ecosystems nih.govmdpi.com. The ability of cyanobacteria to utilize this compound as an alternative phosphorus source while producing methane, especially during light periods, highlights their ecological significance in aquatic systems researchgate.net. Future strategies involve optimizing growth conditions for these microorganisms, enhancing their enzymatic activity, and potentially introducing phosphonate-degrading genes into other robust microbial strains to broaden their environmental applicability mdpi.comoup.com. This includes developing in situ and ex situ biodegradation methods for contaminated soil and water mdpi.comgoogle.com.
Exploration of this compound in Geothermal and Extreme Environments
The stability of the C-P bond suggests that this compound might persist and play a role in extreme environments. While direct research on this compound in geothermal environments is limited in the provided results, the broader context of phosphonate (B1237965) degradation in diverse microbial ecosystems, including those with nutrient limitations, implies potential for such exploration. The discovery of this compound biosynthesis by marine archaeon Nitrosopumilus maritimus and its presence in phosphorus-depleted ocean regions suggests its importance in nutrient cycling in challenging marine environments asm.orgresearchgate.net. Future research could investigate the presence, transformation, and ecological roles of this compound and its derivatives in other extreme environments, such as deep-sea hydrothermal vents, highly saline lakes, and subsurface biomes, where unique microbial communities might possess novel degradation pathways or synthesis mechanisms nih.gov.
Development of High-Throughput Screening Methods for this compound Analogs
The synthesis and study of this compound analogs are crucial for understanding their biological activity, environmental fate, and potential applications. High-throughput screening (HTS) methods are essential for rapidly evaluating large libraries of these compounds. While specific HTS methods for this compound analogs are not detailed in the provided search results, the general principles of HTS in chemical biology and drug discovery can be applied. This would involve developing assays that can quickly detect C-P bond cleavage, phosphorus release, or the formation of specific degradation products. Such methods could accelerate the discovery of novel biocatalysts, inhibitors, or compounds with desired material properties. For instance, the use of molecular imprinting technology to synthesize microporous silica (B1680970) materials that selectively adsorb dimethyl this compound (DMMP) indicates progress in developing sensitive detection methods, which could be adapted for HTS mdpi.com.
Fundamental Studies on this compound Interactions in Geochemical Systems
Understanding the fundamental interactions of this compound in various geochemical systems is vital for predicting its environmental fate and impact. Methylphosphonic acid is known to be a persistent degradation product of nerve agents and can undergo hydrolysis, photolysis, and biodegradation in soils and aquatic systems tandfonline.comrsc.orgnih.govtandfonline.comepa.gov.
Environmental Fate and Transformation: Research continues to investigate the degradation pathways of this compound in different environmental matrices. For example, photolysis under UV irradiation has been shown to degrade methylphosphonic acid, with the C-P bond being cleaved by hydroxyl radicals, leading to methane production rsc.org. The pH of the environment can influence this photo-oxidation process rsc.org. In aquatic systems, the persistence of alkyl methylphosphonates, including methylphosphonic acid, is a concern, and their degradation rates are influenced by hydrolysis, catalyzed reactions on solid phases, volatilization, and biodegradation tandfonline.comtandfonline.comacs.org. Future studies will likely delve deeper into the role of mineral surfaces, dissolved organic matter, and redox conditions in influencing this compound adsorption, desorption, and transformation kinetics in soils, sediments, and water bodies. This includes understanding the long-term persistence of this compound and its derivatives in marine environments acs.org.
Biogeochemical Cycling: this compound plays a significant role in the biogeochemical cycles of phosphorus and carbon, particularly in phosphorus-limited marine environments where it serves as an alternative phosphorus source for microorganisms, contributing to oceanic methane supersaturation rsc.orgfrontiersin.orgasm.orgnih.govresearchgate.netresearchgate.net. The identification of this compound biosynthesis by marine archaea and its widespread utilization by marine bacteria and cyanobacteria highlights its importance in these cycles frontiersin.orgresearchgate.netresearchgate.net. Future research will focus on quantifying the global fluxes of this compound, its contribution to methane emissions, and its role in the cycling of other key elements like iron and nitrogen rsc.org. This includes understanding how different microbial pathways (C-P lyase vs. oxidative pathways) influence the ultimate fate of the carbon moiety (methane vs. formate) asm.org.
Synthesis and Application of this compound-Based Materials (e.g., Flame Retardants, Polymers, Composites)
This compound and its derivatives are increasingly being explored for their utility in material science, particularly as flame retardants.
Flame Retardants: Dimethyl this compound (DMMP) is a prominent example, widely used as an additive flame retardant in various polymer materials such as polyurethane foamed plastics, unsaturated polyester (B1180765) resin, and epoxy resin ashland.comulprospector.comwikipedia.orgirocoatingadditive.comhasinotech.com. Its effectiveness stems from its high phosphorus content and ability to dissolve in water and many organic solvents irocoatingadditive.comhasinotech.com. Research is ongoing to develop synergistic flame-retardant systems, for instance, combining DMMP with methacrylamide (B166291) to enhance flame retardancy and maintain transparency in materials like poly(methyl methacrylate) (PMMA) acs.org. Another development involves the synthesis of methylmethoxyphosphonate aluminum (MMPA) from DMMP, which acts as an effective flame retardant for polybutylene terephthalate (B1205515) (PBT), especially in intumescent flame retardant systems scientific.net. Future directions include designing novel this compound-based flame retardants with improved efficiency, reduced environmental impact, and enhanced compatibility with a wider range of materials, including fiber-reinforced plastics (FRP) researchgate.net.
Polymers and Composites: Beyond flame retardancy, this compound derivatives are being investigated for their potential in other material applications. For example, 1,2,2-trimethylpropyl this compound has been explored as an intermediate in the synthesis of more complex molecules, including those for materials science ontosight.ai. The incorporation of this compound groups into polymer backbones, such as in modified polynucleotides, can alter their properties, suggesting potential for novel biomaterials or functional polymers google.com. Future research may focus on synthesizing new this compound-containing monomers and polymers with tailored properties for diverse applications, including coatings, adhesives, and advanced composites, leveraging the unique chemical characteristics imparted by the phosphonate moiety.
Q & A
Basic: What are the key considerations for synthesizing and characterizing methylphosphonate derivatives to ensure reproducibility?
Answer:
Synthesis of this compound derivatives requires rigorous documentation of reaction conditions (e.g., solvent purity, temperature, catalyst ratios) and validation via spectroscopic methods (¹H/³¹P NMR, FTIR). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition . Characterization should include purity assessments (HPLC, ≥95%) and stability tests under varying pH/temperature. For reproducibility, experimental protocols must specify exact stoichiometry, purification steps, and storage conditions. Known compounds require literature cross-referencing, while new derivatives demand crystallographic data or 2D NMR correlations to resolve structural ambiguities .
Basic: How can researchers resolve contradictory data in this compound environmental fate studies?
Answer:
Contradictions in environmental persistence or degradation pathways often stem from methodological variability. For example, discrepancies in microbial degradation rates may arise from differences in nutrient availability, temperature, or microbial community composition. To address this:
- Standardize experimental conditions (e.g., OECD 301B for biodegradability).
- Use isotopically labeled this compound (e.g., ¹³C or ³²P) to track metabolic pathways .
- Compare results across multiple analytical techniques (e.g., LC-MS for degradation intermediates, stable isotope probing for microbial activity) .
Data normalization to control variables (e.g., dissolved oxygen, salinity) is critical for cross-study validation.
Advanced: What advanced materials are effective in adsorbing or degrading this compound-based chemical warfare agent (CWA) simulants?
Answer:
Metal-organic frameworks (MOFs) like Ce(OH)₄@PIM-1 composites show >90% adsorption efficiency for dimethyl this compound (DMMP, a CWA simulant) in gas-phase studies due to their high surface area and Lewis acid-base interactions . Polyoxometalate-integrated polymers degrade DMMP via hydrolysis under ambient conditions. Key parameters:
Advanced: How can wireless sensor technologies improve real-time detection of this compound analogs?
Answer:
Surface acoustic wave (SAW) sensors functionalized with metal oxides (e.g., ZnO nanowires) detect DMMP at parts-per-billion (ppb) levels via frequency shifts caused by adsorption-induced mass changes. Key advancements:
- Passive, battery-free operation enabled by radiofrequency identification (RFID).
- Selectivity achieved through molecularly imprinted polymers (MIPs) targeting phosphonate groups .
Calibration curves must account for humidity interference, and limit of detection (LOD) should be validated against gas chromatography-mass spectrometry (GC-MS) .
Advanced: What methodologies quantify this compound’s role in oceanic methane production?
Answer:
Stable isotope probing (SIP) with ¹³C-methylphosphonate tracks incorporation into methane by marine archaea. Key steps:
Sample Collection : Use Niskin bottles at varying depths to capture redox gradients.
Incubation Experiments : Monitor CH₄ production via gas chromatography with flame ionization detection (GC-FID).
Metagenomic Analysis : Identify phosphonate utilization genes (e.g., phnJ) in microbial communities .
Contradictions in methane flux data require normalizing to regional phosphate levels, as this compound metabolism is inversely correlated with phosphate availability .
Basic: What safety protocols are critical when handling this compound derivatives in the lab?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile byproducts (e.g., trimethyl phosphate).
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at ≤4°C to prevent hydrolysis.
Advanced: How do researchers assess the neurotoxic potential of this compound derivatives?
Answer:
- In Vitro Models : Differentiated SH-SY5Y cells exposed to derivatives (0.1–100 µM) for 24–72 hours; assess viability (MTT assay) and oxidative stress (ROS detection).
- In Vivo Studies : Zebrafish embryos (OECD 236) evaluate developmental neurotoxicity via acetylcholinesterase inhibition assays .
- Structural Alerts : QSAR models predict toxicity based on phosphonate ester chain length and electrophilicity. Data must be corroborated with in vitro-in vivo extrapolation (IVIVE) .
Advanced: What analytical challenges arise in quantifying trace this compound in complex matrices?
Answer:
- Matrix Interference : Soil/sediment extracts require solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Strata™ X-AW).
- Detection Limits : GC-MS with negative chemical ionization (NCI) achieves LODs of 0.1 ng/g, but derivatization (e.g., with pentafluorobenzyl bromide) is needed for LC-MS/MS .
- Ion Source Contamination : Regular cleaning of MS ion sources after analyzing phosphonate-rich samples prevents signal drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
